molecular formula C5H8O3 B107664 3-Oxopropyl acetate CAS No. 18545-28-3

3-Oxopropyl acetate

Cat. No. B107664
CAS RN: 18545-28-3
M. Wt: 116.11 g/mol
InChI Key: PRSPLAWXBFRHKV-UHFFFAOYSA-N
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Description

3-Oxopropyl acetate is a chemical compound with the molecular formula C5H8O3 . It has a molecular weight of 116.12 . It is used in various chemical reactions and has potential applications in organic synthesis .


Synthesis Analysis

The synthesis of 3-Oxopropyl acetate involves various chemical reactions. One method involves the acetoxylation process to methylene with the aid of (diacetoxyiodo)benzene (DIB) as the oxidant . Another method involves the initial formation of the 3-alkyloxy-3-oxopropyl acrylate along with fatty acrylate during the direct esterification of fatty alcohol with acrylic acid in the presence of 0.5% NaHSO4 at 110°C .


Molecular Structure Analysis

The molecular structure of 3-Oxopropyl acetate is represented by the formula C5H8O3 . The exact mass of the molecule is 116.04700 .


Chemical Reactions Analysis

The chemical reactions involving 3-Oxopropyl acetate are complex and varied. For instance, it can undergo acetoxylation with (diacetoxyiodo)benzene (DIB) as the oxidant . More detailed analysis of its chemical reactions would require specific experimental data.


Physical And Chemical Properties Analysis

3-Oxopropyl acetate has a density of 1.037g/cm3 and a boiling point of 165.5ºC at 760 mmHg . Its flash point is 59.2ºC . It has a LogP value of 0.13850, indicating its lipophilicity .

Scientific Research Applications

Organic Synthesis Applications

3-Oxopropyl acetate derivatives, synthesized through an acetoxylation process, are useful in organic synthesis. Using (diacetoxyiodo)benzene as the oxidant, this protocol offers mild reaction conditions and excellent yields, expanding the scope of substrates in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).

Atmospheric Chemistry

In atmospheric chemistry, the gas-phase reaction kinetics of allyl acetate with oxidants like O3, OH, Cl, and NO3 have been investigated. Understanding these reactions helps assess the atmospheric outcomes of allyl acetate, contributing to insights into the degradation and atmospheric fate of unsaturated acetate esters (Wang et al., 2018).

Photochemistry Research

The photochemistry of β,γ-unsaturated oxime acetates, including 3-oxopropyl derivatives, has been explored. These studies focused on the E-Z isomerization of the C=C bond and the rearrangement reactions to afford cyclopropane derivatives, which are crucial in understanding the photochemical behavior of such compounds (Armesto, Gallego, & Horspool, 1990).

Biosynthesis Research

In the field of biosynthesis, 3-oxopropyl derivatives have been investigated for the synthesis of important chiral intermediates like (R)-3-hydroxybutyric acid, using acetate as a carbon source. This research is significant in the fine chemical and pharmaceutical industries, where such pathways are utilized for the production of high-value compounds (Fei, Luo, Lai, & Wu, 2021).

Chemical Transformation Studies

Chemical transformation studies have shown that 2-bromo-1-(bromomethyl)ethyl esters can be rearranged into 2-oxopropyl derivatives. This process involves the formation of a transient dioxolane intermediate, which is then hydrolyzed to form 2-oxopropyl acetate, revealing important mechanistic insights (Alliot, Gravel, & Doris, 2013).

Analytical Chemistry

In analytical chemistry, the development of MALDI-MS-based quantitative methods for ketone-containing homoserine lactones, including 3-oxo derivatives, has been a significant advancement. This technique enhances the sensitivity for detection and quantification of quorum sensing molecules, which is critical in antibacterial drug development and understanding cell-to-cell communication (Kim et al., 2015).

properties

IUPAC Name

3-oxopropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(7)8-4-2-3-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSPLAWXBFRHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171778
Record name 3-Oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopropyl acetate

CAS RN

18545-28-3
Record name 3-Acetoxypropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18545-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxopropyl acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxopropyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
JP Jasinski, JA Golen, BP Siddaraju… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C29H22Br2O3, the dihedral angles between the mean planes of the benzene rings within each biphenyl group are 26.7 (8) and 30.9 (8). The mean planes of the …
Number of citations: 3 scripts.iucr.org
GH Kong, YP Wu, JL Shi, NJ Xiang, LX Liu… - Phytochemistry …, 2015 - Elsevier
Three new phenylpropanoids, 3-(6-methoxy-3-oxo-1, 3-dihydroisobenzofuran-5-yl)-3-oxopropyl acetate (1), 3-hydroxy-1-(6-methoxy-1, 3-dihydroisobenzofuran-5-yl)propan-1-one (2), …
Number of citations: 15 www.sciencedirect.com
S Tang, J Shi, C Liu, R Jiang, W Zhao, X Liu… - Natural product …, 2017 - Taylor & Francis
Three new phenylpropanoids, 3-(3,4-dimethoxy-5-methylphenyl)-3-oxopropyl acetate (1), 3-hydroxy-1-(3,4-dimethoxy-5-methylphenyl)propan-1-one (2), and 3-hydroxy-1-(4-…
Number of citations: 6 www.tandfonline.com
J Li, Y Sun, H Cao, D Han, M He - Structural Chemistry, 2014 - Springer
… bonds in IM1 which are followed by the formation of 3-oxopropyl acetate (P1) and CH 3 CH 2 CH 2 … In this study, the yield of 3-oxopropyl acetate and propyl aldehyde are 0.70 and 0.30, …
Number of citations: 11 link.springer.com
E Grosjean, D Grosjean - Journal of Atmospheric Chemistry, 1999 - Springer
… from ethyl 1-propenyl ether) are likely to be lower limits for actual values on account of the volatility of the two esters, and no formation yield could be reported for 3-oxopropyl acetate …
Number of citations: 93 link.springer.com
V Tena Pérez, L Apaza Ticona, A H. Cabanillas… - Marine Drugs, 2023 - mdpi.com
… From this compound, two new oxadiazines, 3-[(6R)-5,6-dihydro-4,6-dipentyl-2H-1,2,3-oxadiazin-2-yl]-3-oxopropyl acetate (2) and 4-{3-[(6R)-5,6-dihydro-4,6-dipentyl-2H-1,2,3-oxadiazin-…
Number of citations: 1 www.mdpi.com
KC Eadaraa, SRVN Divvelaa, SB Sawanta, L Reddya… - researchgate.net
… 13, (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate … (R)-2-acetamido-Nbenzyl-3-hydroxypropanamide 13, (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate 14 (Scheme 4). …
Number of citations: 0 www.researchgate.net
L Yuan, W Huang, Y Ma, Z Du - 2012 - Citeseer
… δC 20.3 (C-2′), indicated 3-oxopropyl acetate group in 2. The rest proton signals displayed … 111.4 (C-1) showed the 3oxopropyl acetate group was connected with benzene group at C-…
Number of citations: 5 citeseerx.ist.psu.edu
D ZHANG - Chinese Traditional and Herbal Drugs, 2015 - pesquisa.bvsalud.org
… indica and identified as 1, 2-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl acetate (1), morusinol (2), neocyclomorusin (3),(+)-episyring-4-O-β-D-glucopyranoside (4), and yunnanensin A (5…
Number of citations: 4 pesquisa.bvsalud.org
Y YANG - Chinese Traditional and Herbal Drugs, 2016 - pesquisa.bvsalud.org
Objective: To research the chemical constituents in the root barks of Pittosporum kerrii. Methods: The chemical constituents in the root barks of P. kerrii were isolated by silica gel, …
Number of citations: 2 pesquisa.bvsalud.org

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